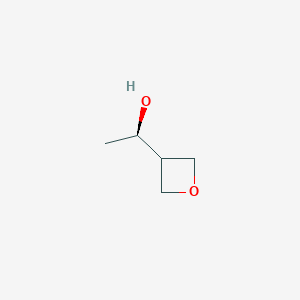

(1R)-1-(Oxetan-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Methodologies for the Preparation of 1r 1 Oxetan 3 Yl Ethanol

Chemoenzymatic and Biocatalytic Routes to Enantioenriched Alcohols

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing enantioenriched alcohols. These techniques leverage the high stereoselectivity of enzymes to achieve remarkable levels of enantiomeric excess (ee).

Asymmetric Bioreduction of Ketone Precursors for (1R)-1-(Oxetan-3-yl)ethanol

The asymmetric bioreduction of the prochiral ketone, 1-(oxetan-3-yl)ethan-1-one, is a direct and efficient route to this compound. nih.gov This process utilizes ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. nih.govgoogle.com Historically, whole-cell systems like baker's yeast were commonly employed for such transformations. nih.govmdpi.com However, the advent of recombinant DNA technology has made a wide array of isolated and purified ketoreductases commercially available, often rendering older yeast-based methods obsolete. nih.gov These modern enzymes exhibit broad substrate tolerance and exquisite selectivity, making them the preferred choice for ketone reductions. nih.gov

The reduction process typically involves the use of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. In practical applications, a cofactor regeneration system is often employed to maintain the catalytic cycle. This can be achieved using a secondary enzyme, like glucose dehydrogenase, and a sacrificial substrate, such as glucose.

A key advantage of this method is the ability to screen a library of ketoreductases to identify an enzyme that provides the desired (R)-enantiomer with high enantiomeric excess. For instance, studies on similar substrates have shown that different enzymes can produce opposite enantiomers, allowing for access to both (R)- and (S)-alcohols. uniba.it The reaction conditions, including pH, temperature, and solvent, can be optimized to maximize both the yield and the enantioselectivity of the reduction.

Kinetic Resolution Techniques for Stereoisomeric Enrichment

Kinetic resolution is another powerful enzymatic strategy for obtaining enantiomerically pure alcohols. This technique starts with a racemic mixture of the alcohol, (±)-1-(oxetan-3-yl)ethanol, and employs an enzyme that selectively reacts with one enantiomer over the other. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. researchgate.netjocpr.comgoogle.com

The most common approach is the lipase-catalyzed transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate. nih.govnih.gov The use of vinyl esters is advantageous because the byproduct, vinyl alcohol, tautomerizes to the volatile acetaldehyde, driving the reaction forward and simplifying product isolation. researchgate.net The choice of lipase (B570770) is crucial, as different lipases can exhibit varying degrees of enantioselectivity and even opposite enantio-preference for a given substrate. researchgate.netmdpi.com Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a widely used and highly effective catalyst for the kinetic resolution of a variety of secondary alcohols. researchgate.netnih.gov

For the preparation of this compound, the goal would be to find a lipase that preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. At a theoretical maximum conversion of 50%, the remaining (R)-alcohol can be isolated with high enantiomeric excess. jocpr.com Reaction parameters such as the solvent, temperature, and nature of the acyl donor can be systematically varied to optimize the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. nih.govnih.gov

| Parameter | Description | Significance |

| Enzyme Selection | Choice of lipase or esterase. | Determines enantioselectivity and reaction rate. |

| Acyl Donor | Typically a vinyl or alkyl ester. | Influences reaction equilibrium and byproducts. |

| Solvent | Organic solvent to dissolve reactants. | Can affect enzyme activity and stability. |

| Temperature | Reaction temperature. | Affects reaction rate and enzyme stability. |

Asymmetric Catalysis for Oxetane (B1205548) Ring Construction

An alternative to the late-stage introduction of chirality is the asymmetric construction of the oxetane ring itself, with the desired stereochemistry pre-installed. This approach often involves the use of chiral metal catalysts or organocatalysts.

Iridium-Catalyzed Alcohol-Vinyl Epoxide Coupling for Chiral Oxetane Formation

Iridium catalysis has emerged as a powerful tool for the synthesis of complex molecules. diva-portal.org One notable application is the diastereo- and enantioselective coupling of primary alcohols with vinyl epoxides to form neopentyl glycols, which can then be cyclized to form 2,3-trisubstituted oxetanes. nih.govgoogle.com This methodology allows for the creation of all-carbon quaternary stereocenters with high levels of control. nih.govacs.org

The reaction is catalyzed by an iridium complex, often generated in situ from a precursor like [Ir(cod)Cl]2 and a chiral phosphine (B1218219) ligand. acs.org The choice of ligand is critical for inducing asymmetry. The proposed mechanism involves the oxidation of the primary alcohol to an aldehyde by the iridium catalyst, which then reductively cleaves the C-O bond of the vinyl epoxide to generate an aldehyde-allyliridium pair. acs.org These intermediates then combine to form the desired product.

While this specific reaction directly leading to this compound has not been explicitly detailed, the principles can be extrapolated. A suitable primary alcohol and a vinyl epoxide precursor could potentially be coupled and subsequently transformed into the target molecule. The conversion of the resulting diol to the oxetane is typically achieved through a two-step sequence involving selective tosylation of the primary alcohol followed by base-promoted SN2 cyclization. nih.gov

| Component | Function | Example |

| Iridium Precursor | Source of the active catalyst. | [Ir(cod)Cl]2 |

| Chiral Ligand | Induces enantioselectivity. | (R)-BINAP |

| Primary Alcohol | Reactant. | Varies depending on target. |

| Vinyl Epoxide | Reactant. | Isoprene (B109036) oxide |

Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetane Precursors

The enantioselective desymmetrization of prochiral or meso-oxetane precursors using chiral catalysts is a highly effective strategy for synthesizing chiral oxetanes. nsf.govnih.govthieme-connect.comorganic-chemistry.org Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be excellent catalysts for this type of transformation. nih.govorganic-chemistry.orgacs.org These metal-free catalysts operate under mild conditions and can achieve high yields and enantioselectivities. nih.govorganic-chemistry.org

The general principle involves the activation of the oxetane ring by the chiral Brønsted acid, making it susceptible to nucleophilic attack. nsf.govnih.gov In an intramolecular desymmetrization, a nucleophile tethered to the oxetane precursor attacks one of the two equivalent methylene (B1212753) carbons of the oxetane, leading to a ring-opened product with a newly formed stereocenter. The chirality of the catalyst directs the nucleophilic attack to one side, resulting in an enantioenriched product.

This strategy has been successfully applied to the synthesis of various chiral heterocycles, including 1,4-dioxanes and 1,4-benzoxazepines, from oxetane precursors bearing pendant alcohol or amine nucleophiles. nih.govthieme-connect.comnih.govorganic-chemistry.orgresearchgate.net For the synthesis of this compound, one could envision a scenario where a prochiral 3,3-disubstituted oxetane undergoes a desymmetrizing ring-opening or a related transformation catalyzed by a chiral Brønsted acid to install the desired stereocenter. The reaction's success hinges on the design of a suitable oxetane precursor and the selection of the optimal chiral phosphoric acid catalyst. nsf.govacs.org

Photochemical Approaches to Oxetane Synthesis with Stereocontrol

Photochemical reactions offer unique pathways for the construction of strained ring systems like oxetanes. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is the most direct photochemical method for synthesizing oxetanes. mdpi.comnih.govslideshare.netresearchgate.netbeilstein-journals.org

The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state, which then adds to the ground-state alkene to form a diradical intermediate. mdpi.comnih.gov Subsequent ring closure of this diradical yields the oxetane. The regio- and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the electronic nature of the reactants, solvent polarity, and the presence of chiral auxiliaries or catalysts. mdpi.comnih.govdntb.gov.ua

Achieving high enantioselectivity in the Paternò-Büchi reaction has been a long-standing challenge. acs.org However, recent advances have demonstrated the feasibility of catalytic, enantioselective versions of this reaction. acs.org One strategy involves the use of a chiral photocatalyst that can bind to one of the reactants and induce facial selectivity during the cycloaddition. For instance, a chiral iridium-based photocatalyst has been developed that enables highly enantioselective Paternò-Büchi reactions. acs.org

To synthesize this compound via a photochemical route, one could imagine a Paternò-Büchi reaction between a suitable chiral carbonyl compound and an alkene, or between an achiral carbonyl and a chiral alkene. Alternatively, an enantioselective catalytic approach could be employed with simple achiral precursors. The subsequent modification of the resulting oxetane would then lead to the final product. While a direct, one-step photochemical synthesis of this compound with full stereocontrol is not yet established, the continuous development in asymmetric photochemistry holds promise for future applications. researchgate.net

Diastereoselective Paternò-Büchi Reactions for Oxetane Scaffolds

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a direct and atom-economical method for synthesizing oxetane rings. acs.org The stereochemical outcome of this reaction is highly dependent on the nature of the excited state of the carbonyl compound (singlet or triplet) and the stability of the intermediary 1,4-diradical intermediates. nih.govresearchgate.net

The diastereoselectivity of the Paternò-Büchi reaction can be influenced by several factors. A notable strategy involves the use of a directing group, such as a hydroxyl group on the alkene substrate. For instance, in reactions with benzophenone, the presence of a hydroxyl group can lead to the formation of a hydrogen bond with the excited triplet state of the ketone, favoring the formation of a specific diastereomer. nih.gov This directing effect was observed to diminish significantly when the reaction was carried out in a protic solvent like methanol, which competes for hydrogen bonding. nih.gov

The reaction of furan (B31954) derivatives with chiral aldehydes has also been explored to achieve diastereoselectivity. For example, the reaction between 3,4-dimethylfuran (B29692) and R-isopropylidene glyceraldehyde yielded a mixture of diastereomeric oxetanes, suggesting that the mechanism is sensitive to the chiral information present in the starting material. nih.gov The regioselectivity and stereoselectivity in these reactions are often rationalized by the relative stability of the possible biradical intermediates formed upon the initial bond formation between the excited carbonyl and the alkene. google.com

Research has shown that the spatial arrangement of the reactants within charge-transfer (CT) states, such as exciplexes versus electron-donor-acceptor (EDA) complexes, can dictate the final stereochemistry of the oxetane. acs.org The selection of the irradiation wavelength can be crucial in determining which CT state is populated, thereby influencing the stereochemical outcome. acs.org

Stereochemical Influence in [2+2] Cycloaddition Processes

Beyond the classic Paternò-Büchi reaction, other [2+2] cycloaddition strategies have been developed to exert greater control over the stereochemistry of the resulting oxetane. These methods often employ chiral catalysts or auxiliaries to induce high levels of enantio- and diastereoselectivity.

Catalytic asymmetric [2+2] cycloadditions have emerged as a powerful tool. For instance, chiral Lewis acid catalysts based on palladium or copper complexes have been successfully employed in the reaction of trifluoropyruvate with olefinic reactants to produce oxetane derivatives in high yields and with excellent enantioselectivities. illinois.edu

N-heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in formal [2+2] cycloadditions. In one approach, α-aroyloxyaldehydes react with perfluoroketones in the presence of a chiral NHC catalyst. nih.govthieme-connect.de This process can lead to highly substituted fluorinated oxetanes with excellent diastereo- and enantioselectivity after a subsequent reductive work-up and cyclization. nih.govthieme-connect.de Similarly, isothiourea catalysts have been used for the enantioselective synthesis of β-lactones from symmetric anhydrides and perfluoroalkylketones, which can then be converted to the corresponding perfluoroalkyl-substituted oxetanes without loss of stereochemical integrity. google.comresearchgate.net

The table below summarizes selected examples of stereochemical influence in [2+2] cycloaddition processes for oxetane synthesis.

| Catalyst/Auxiliary | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Pd or Cu complexes | Trifluoropyruvate and various olefins | Functionalized oxetanes | High | High |

| Chiral N-heterocyclic carbene (NHC) | α-Aroyloxyaldehydes and perfluoroketones | Fluorinated oxetanes | >95:5 | High |

| Isothiourea (HyperBTM) | Symmetric anhydrides and perfluoroalkylketones | Perfluoroalkyl-substituted oxetanes | >95:5 | >99:1 |

Intramolecular Cyclization Strategies for the this compound Scaffold

Intramolecular cyclization represents a common and effective strategy for the formation of the strained oxetane ring. These methods rely on the formation of a C-O bond from a suitably functionalized acyclic precursor.

Modern Adaptations of the Williamson Etherification for Oxetane Rings

The Williamson ether synthesis, traditionally an intermolecular reaction, can be adapted for intramolecular cyclization to form ethers, including oxetanes. masterorganicchemistry.commasterorganicchemistry.com This approach typically involves a base-mediated cyclization of a 1,3-halohydrin or a related substrate with a good leaving group at the 3-position relative to a hydroxyl group. thieme-connect.de While conceptually straightforward, the formation of a four-membered ring via this 4-exo-tet cyclization can be kinetically challenging and may compete with side reactions like Grob fragmentation. nih.gov

Despite these challenges, the intramolecular Williamson etherification is a widely used method for constructing oxetane rings in the synthesis of complex molecules, including the natural product Taxol. illinois.eduthieme-connect.de Modern methodologies often focus on the stereocontrolled synthesis of the 1,3-diol precursors. For example, enantioselective reduction of β-halo ketones can furnish chiral halohydrins that undergo cyclization without racemization. acs.org

Base-Promoted Rearrangements of Epoxide Derivatives to Hydroxyoxetanes

The ring expansion of epoxides provides an alternative and powerful route to oxetane derivatives. This transformation can be achieved through various base-promoted rearrangements. One such method involves the reaction of epoxides with sulfur ylides. illinois.edu For instance, sulfur ylides have been shown to react with epoxides to generate enantioenriched oxetanes. illinois.edu

Another strategy involves the ring-opening of an epoxide with a nucleophile that installs a leaving group at the adjacent carbon, setting the stage for a subsequent intramolecular cyclization. For example, epoxides can be opened by selenomethyllithium reagents to form hydroxyselenides. acs.org These intermediates can then be converted to halides, which cyclize to oxetanes upon treatment with a base. acs.org

In the biosynthesis of Taxol, an enzyme-mediated rearrangement of an epoxy ester is proposed to form the oxetane ring. acs.org This has inspired synthetic efforts to mimic this transformation. In some cases, strong bases like lithium amides can promote the isomerization of epoxides directly to allylic alcohols, which are not direct precursors to hydroxyoxetanes but highlight the reactivity of epoxides under basic conditions. wikipedia.org A more direct rearrangement involves the treatment of epoxy ethers with a strong base, which can lead to intramolecular cyclization to form hydroxyoxetanes with good stereocontrol. acs.org

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The synthesis of highly functionalized oxetanes such as this compound often necessitates multi-step sequences that employ protecting group strategies to mask reactive functional groups and allow for selective transformations. fluorochem.co.ukorganic-chemistry.org

Convergent and Divergent Approaches to 3-Hydroxy Oxetane Compounds

Both convergent and divergent synthetic strategies are employed in the preparation of 3-hydroxy oxetane compounds. msuniv.ac.in A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. msuniv.ac.in An example of a convergent approach is the synthesis of oxetanes from β-lactones, where the lactone is first formed via a cycloaddition and then reduced and cyclized to the final oxetane product. nih.gov

Divergent synthesis, on the other hand, involves the generation of a library of structurally related compounds from a common intermediate. For instance, lithium-catalyzed Friedel-Crafts reactions of phenols with oxetan-3-ols can lead to different products depending on the substitution pattern of the phenol. researchgate.net Para-substituted phenols tend to yield 3,3-diaryloxetanes via displacement of the hydroxyl group, while ortho-substituted phenols can lead to 2,3-dihydrobenzofurans through a tandem alkylation-ring-opening reaction. researchgate.net This divergence allows for the creation of distinct molecular scaffolds from a common oxetane precursor.

The synthesis of 3-hydroxyoxetane itself has been achieved through a multi-step sequence starting from epichlorohydrin. This process involves the opening of the epoxide, protection of the resulting secondary alcohol, hydrolysis, and then removal of the protecting group. google.com Protecting groups such as benzyl, methoxybenzyl, or tetrahydropyranyl are crucial in these sequences to ensure that the desired transformations occur at the correct positions. google.comgoogle.com The choice of protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and be selectively removable at the desired stage. organic-chemistry.org For example, in the synthesis of complex oxetane-containing steroids, an enamine was used to protect a carbonyl group, as more traditional protecting groups were found to be unsuitable for the reaction sequence. acs.orgnih.gov

Functional Group Interconversions and Derivatization Strategies on Preformed Oxetanes

The synthesis of the chiral secondary alcohol, this compound, can be efficiently achieved through functional group interconversion and derivatization strategies starting from readily available, preformed oxetane building blocks. researchgate.netbeilstein-journals.org This approach is highly valuable as it leverages the stable oxetane core, which can influence physicochemical properties favorably in medicinal chemistry contexts. beilstein-journals.orgbeilstein-journals.org The most common and versatile precursor for these strategies is oxetan-3-one. beilstein-journals.orgacs.org The general methodology involves the introduction of an acetyl group or a precursor thereof at the 3-position of the oxetane ring, followed by a stereoselective reduction of the resulting ketone to establish the desired (R)-stereocenter at the carbinol carbon.

A primary strategy involves the conversion of oxetan-3-one into oxetan-3-yl methyl ketone. This key intermediate is then subjected to catalytic asymmetric reduction. This transformation is a critical step where the chirality of the final product is defined. Various chiral catalysts and reducing agents have been developed for the enantioselective reduction of ketones to secondary alcohols. For instance, chiral catalysts generated in situ from lithium borohydride (B1222165) and chiral ligands have been successfully employed to achieve high enantiomeric excesses in the reduction of related keto-functionalized precursors. acs.org

Another sophisticated approach is the catalytic enantioselective addition of carbon nucleophiles to the ketone of oxetan-3-one. nih.gov While the direct, highly enantioselective addition of a methyl nucleophile presents challenges, related derivatizations highlight the feasibility of creating complex α-stereogenic oxetanols. For example, iridium-tol-BINAP-catalyzed reductive couplings have been used to add substituents to the oxetan-3-one carbonyl group with high enantioselectivity. nih.gov Such methodologies underscore the principle of derivatizing the preformed oxetane ketone to build the desired stereocenter.

The table below summarizes representative transformations pertinent to the derivatization of preformed oxetanes, focusing on the key ketone reduction step that would yield the target alcohol. The data is based on analogous reductions and derivatizations reported in the literature for creating chiral alcohols from ketone precursors on cyclic scaffolds.

| Precursor | Reaction Type | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Oxetan-3-one | Nucleophilic Addition & Reduction | 1. MeMgBr or MeLi 2. Stereoselective enzymatic resolution or chiral separation | This compound | Initial Grignard or organolithium addition yields a racemic alcohol, which then requires a subsequent resolution step to isolate the (R)-enantiomer. | beilstein-journals.org |

| Oxetan-3-yl methyl ketone | Asymmetric Catalytic Reduction | H₂, Chiral Ru-BINAP catalyst | This compound | High enantioselectivity (often >95% e.e.) is achievable with appropriate chiral phosphine ligands and transition metal catalysts like Ruthenium. | acs.orgnih.gov |

| Oxetan-3-yl methyl ketone | Asymmetric Transfer Hydrogenation | (R,R)-Noyori catalyst, Formic acid/Triethylamine | This compound | Provides an effective and often milder alternative to high-pressure hydrogenation, yielding high enantiomeric excess. | nih.gov |

| Oxetan-3-one | Asymmetric Alkylation | Metalated SAMP/RAMP Hydrazones, then MeI | (R)-2-methyloxetan-3-one | This method introduces the methyl group asymmetrically prior to reduction, offering an alternative route to control stereochemistry. The resulting ketone would be reduced with a non-chiral reducing agent (e.g., NaBH₄). | acs.org |

The derivatization of the oxetane ring is not limited to the carbonyl group. Functional group manipulations can also be performed on substituents at the 3-position. For instance, starting from a diol precursor, a series of protection, cyclization, and functional group interconversion steps can yield a variety of 3-substituted oxetanes suitable for further elaboration. acs.org These strategies highlight the versatility of using preformed oxetanes as scaffolds for building more complex molecules like this compound. researchgate.net

Mechanistic Insights and Theoretical Studies on the Synthesis and Reactivity of 1r 1 Oxetan 3 Yl Ethanol

Computational Investigations into Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of stereochemically rich molecules like (1R)-1-(Oxetan-3-yl)ethanol. These theoretical studies provide insights into transition states, intermediates, and the origins of stereoselectivity that are often difficult to probe experimentally.

DFT Analysis of Transition States and Intermediates in Oxetane-Forming Reactions

The formation of the strained four-membered oxetane (B1205548) ring is a key challenge in the synthesis of this compound. DFT calculations have been instrumental in understanding the mechanisms of various oxetane-forming reactions, such as the Paternò-Büchi reaction and intramolecular cyclizations.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes. mdpi.comnih.govnih.gov DFT studies have elucidated the frontier molecular orbital interactions that govern the regioselectivity and stereoselectivity of this reaction. mdpi.com The initial step involves the interaction of the half-occupied nπ* orbital of the excited carbonyl with the LUMO of the alkene, leading to a 1,4-biradical intermediate. mdpi.comnih.gov The subsequent ring closure of this biradical determines the final stereochemistry of the oxetane product. For the synthesis of a 3-substituted oxetane like this compound, the approach of the reactants and the stability of the intermediate biradical are crucial for controlling the stereochemical outcome.

In the context of Brønsted acid-catalyzed reactions, quantum chemical investigations have shown that the proposed formation of a transient oxetane that fragments in a single step might be less favorable than a carbonyl-ene reaction pathway. nih.gov These studies highlight the importance of considering alternative mechanistic possibilities and the role of the catalyst's conjugate base in influencing the reaction outcome. nih.gov For instance, in the transformation of carbonyl-olefin substrates, DFT calculations have revealed that a Brønsted acid like triflic acid can induce a mechanistic switch away from oxetane formation. nih.gov

Furthermore, DFT calculations have been employed to understand the mechanism of gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, which are precursors to compounds like this compound. These studies support the involvement of α-oxo gold carbene intermediates. nih.gov

Conformational Analysis of Oxetane Ring Systems and Their Precursors

The oxetane ring is not planar but exists in a puckered conformation. acs.org This puckering is a compromise between angle strain and torsional strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. illinois.edu For this compound, the (1R)-1-hydroxyethyl substituent at the 3-position will adopt a specific orientation relative to the ring to minimize steric interactions.

Computational studies have shown that the introduction of substituents can increase the puckering of the oxetane ring to alleviate unfavorable eclipsing interactions. illinois.edu The conformational preferences of the acyclic precursors to oxetanes also play a critical role in determining the stereochemical outcome of cyclization reactions. For instance, in the Williamson ether synthesis of oxetanes from 1,3-diols, the gauche and anti-gauche conformations of the precursor are key to bringing the reacting groups into proximity for ring closure. acs.org Understanding these conformational preferences through computational modeling is essential for designing stereoselective syntheses.

Experimental Mechanistic Elucidation via Spectroscopic and Kinetic Methods

While computational studies provide a theoretical framework, experimental techniques are crucial for validating proposed mechanisms. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, along with kinetic studies, have been pivotal in understanding the synthesis of chiral oxetanes.

The stereochemistry of diastereomeric 2-phenyl-3-methyloxetanes has been determined using NMR spectroscopy, which also provided insights into their conformation. acs.org For this compound, detailed NMR analysis, including 2D techniques like NOESY, can reveal the relative stereochemistry and preferred solution-state conformation.

Kinetic isotope effect (KIE) studies have been used to determine the rate-determining step in enantioselective desymmetrization reactions of prochiral oxetanes. nih.gov For example, in the bromide-induced ring-opening of an oxetane, KIE analysis indicated that the C-O bond cleavage is the enantiodetermining step. nih.gov Such studies are vital for optimizing reaction conditions and catalyst design.

In the context of photocatalytic reactions, spectroscopic studies have been used to identify and characterize the intermediate biradicals in the Paternò-Büchi reaction. nih.gov Time-resolved spectroscopy can provide information on the lifetimes of these transient species, which is crucial for understanding the reaction dynamics.

Stereoelectronic Effects Influencing Chirality Transfer and Induction

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are fundamental to understanding chirality transfer and induction in the synthesis of this compound.

In many reactions, the alignment of orbitals dictates the stereochemical outcome. For a reaction to occur, the interacting orbitals must have the correct orientation for effective overlap. youtube.com In the context of oxetane synthesis, the stereochemical course of the reaction is often governed by the preferred direction of nucleophilic attack or electrophilic addition, which is in turn controlled by stereoelectronic factors.

For example, in the Paternò-Büchi reaction, the stereochemical behavior can be explained by the ability of a heteroatom, such as sulfur in a silyl (B83357) O,S-ketene acetal, to coordinate with the carbonyl oxygen, directing the attack from a specific face. nih.gov DFT calculations have been used to show that a chiral phosphoric acid catalyst can activate both reaction partners through hydrogen bonding, with the chiral backbone of the catalyst controlling stereoselectivity via steric and π-π interactions. nih.gov

Rational Design of Catalytic Systems for Enhanced Enantioselectivity

The development of highly enantioselective catalytic systems is a primary goal in the synthesis of chiral molecules. The rational design of these catalysts often relies on a deep understanding of the reaction mechanism and the non-covalent interactions between the catalyst and the substrate.

For the synthesis of chiral oxetanes, significant progress has been made in developing catalysts for enantioselective reactions. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven effective in catalyzing the enantioselective desymmetrization of prochiral oxetanes. nih.govacs.org These catalysts operate by activating the oxetane through hydrogen bonding, facilitating nucleophilic attack with high stereocontrol. nih.govacs.org Computational studies have been instrumental in understanding how these catalysts stabilize transition states and orient the reactants to achieve high enantioselectivity. nih.govacs.org

Iridium-catalyzed reactions have also emerged as a powerful tool for the synthesis of enantiomerically enriched oxetanes. nih.govnih.gov For instance, iridium-catalyzed C-C bond-forming transfer hydrogenation has been used to prepare oxetanes with all-carbon quaternary stereocenters in high diastereo- and enantioselectivity. nih.gov Mechanistic proposals for these reactions often involve the formation of chiral iridium-enolate or iridium-allyl intermediates that control the stereochemical outcome. nih.gov

The development of enantioselective Paternò-Büchi reactions has been a long-standing challenge. Recently, a triplet rebound strategy using a novel chiral iridium photocatalyst has been developed, enabling the first highly enantioselective catalytic Paternò-Büchi reaction. acs.org This approach circumvents the issue of catalyst-induced changes to the excited state of the carbonyl compound.

The following table summarizes some of the catalytic systems used for the enantioselective synthesis of oxetanes and related compounds:

| Catalyst Type | Reaction | Key Mechanistic Features | Reference |

| Chiral Phosphoric Acid (CPA) | Enantioselective desymmetrization of prochiral oxetanes | Dual activation via hydrogen bonding, stabilization of transition states | nih.govacs.org |

| Iridium Complexes | C-C coupling of primary alcohols and isoprene (B109036) oxide | Formation of chiral iridium-enolate/allyl intermediates | nih.govnih.gov |

| Chiral Iridium Photocatalyst | Enantioselective Paternò-Büchi reaction | Triplet rebound mechanism, avoids alteration of carbonyl excited state | acs.org |

| Chiral Hydrogen-Bond Donors | Asymmetric oxetane opening with TMSBr | Cooperative stabilization and orientation of dipolar transition states | nih.govacs.org |

Chemical Transformations and Reactivity Patterns of 1r 1 Oxetan 3 Yl Ethanol

Ring-Opening Reactions of the Oxetane (B1205548) Heterocycle

The high ring strain of the oxetane moiety in (1R)-1-(Oxetan-3-yl)ethanol makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed, nucleophilic, and radical-mediated pathways. researchgate.net These reactions can be strategically employed to introduce new functionalities and construct more complex molecular architectures.

The ring-opening of unsymmetrically substituted oxetanes, such as this compound, can proceed with a degree of chemoselectivity, influenced by both steric and electronic factors. researchgate.net Generally, under nucleophilic conditions, attack occurs at the less substituted carbon of the oxetane ring. In the presence of an acid catalyst, which protonates the oxetane oxygen, nucleophilic attack is often directed to the more substituted carbon due to the development of a more stable carbocation-like transition state. researchgate.net

For 3-substituted oxetanes, ring-opening with various nucleophiles leads to the formation of 1,3-difunctionalized acyclic compounds. While specific studies on this compound are limited in peer-reviewed literature, general methodologies for oxetane ring-opening provide a framework for its potential transformations. For instance, treatment with hydrohalic acids or acetyl halides can open the oxetane ring to introduce a halide at the primary carbon. cenmed.com

Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| TMSCN | MgO | β-hydroxy nitrile | researchgate.net |

| R-Li / R-MgX | - | 1,3-diol derivative | researchgate.net |

| R-SH | Lewis Acid / Base | β-hydroxy thioether | cenmed.com |

| NaN3 | Lewis Acid | β-azido alcohol | cymitquimica.com |

| H2O2 | Lewis Acid | 1,3-diol | cenmed.com |

These reactions, when applied to this compound, would be expected to yield chiral 1,3,5-trisubstituted pentane (B18724) derivatives, preserving the stereochemistry at the secondary alcohol, assuming it is not involved in the reaction.

Tandem reactions that commence with the ring-opening of an oxetane offer an efficient route to complex cyclic and polycyclic structures. In these sequences, the initial ring-opening generates a reactive intermediate that undergoes a subsequent intramolecular reaction. For example, a tandem intermolecular coupling followed by an intramolecular, base-induced oxetane opening has been utilized to synthesize various polycyclic heterocycles from 3-aminooxetane derivatives. cymitquimica.com

While specific tandem reactions starting from this compound have not been detailed in the literature, one could envision a scenario where the secondary alcohol, after conversion to a nucleophile (e.g., an alkoxide), participates in an intramolecular ring-opening of the oxetane, potentially triggered by an external electrophile. Another possibility involves the initial ring-opening with a dinucleophile, followed by a subsequent cyclization.

Rearrangement and Ring-Expansion Reactions of Oxetane Derivatives

The strain within the oxetane ring can also be harnessed to drive rearrangement and ring-expansion reactions, leading to the formation of larger heterocyclic systems such as tetrahydrofurans or 1,4-dioxanes. These transformations are often promoted by Lewis acids or photochemistry. beilstein-journals.org For instance, the treatment of certain oxetanes with indium triflate at elevated temperatures has been shown to induce a skeletal reorganization to form 1,2-dihydroquinolines. cymitquimica.com

Although no specific ring-expansion reactions of this compound have been reported, it is plausible that under appropriate Lewis acidic conditions, the compound could undergo rearrangement. For example, a pinacol-type rearrangement could potentially occur if the secondary alcohol were first oxidized to a ketone, followed by Lewis acid activation of the oxetane ring.

Functionalization of the Stereogenic Secondary Alcohol Moiety

The secondary alcohol in this compound provides a key handle for a variety of functionalization reactions, including oxidation, etherification, and esterification. A critical aspect of these transformations is maintaining the integrity of the oxetane ring, which can be sensitive to acidic or harsh reaction conditions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(oxetan-3-yl)propan-1-one, using standard oxidizing agents. Milder conditions, such as those employing Swern or Dess-Martin periodinane oxidation, would be preferred to minimize the risk of oxetane ring-opening.

Etherification and Esterification: The alcohol can be converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides or anhydrides, respectively. These reactions typically proceed under basic or neutral conditions, which are generally well-tolerated by the oxetane ring.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of functionalities at the chiral center. This strategy is employed in the synthesis of certain EGFR inhibitors, where the enantiomer, (1S)-1-(oxetan-3-yl)ethanol, is used as a chiral building block.

Table 2: Potential Functionalization of the Secondary Alcohol

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | DMP, Swern | 1-(oxetan-3-yl)propan-1-one |

| Etherification | NaH, R-X | (1R)-1-(alkoxy)-1-(oxetan-3-yl)ethane |

| Esterification | Acyl chloride, Pyridine | (1R)-1-(acyloxy)-1-(oxetan-3-yl)ethane |

| Sulfonylation | TsCl, Pyridine | (1R)-1-(tosyloxy)-1-(oxetan-3-yl)ethane |

Regioselective Transformations and Synthetic Utility of the Oxetane Core

The primary synthetic utility of this compound lies in its role as a chiral building block for the introduction of a stereodefined 1-hydroxyethyl-substituted oxetane motif into larger, more complex molecules. This is particularly evident in the patent literature concerning the development of novel therapeutic agents. For instance, the enantiomer of the title compound has been cited in the synthesis of potent and selective epidermal growth factor receptor (EGFR) inhibitors.

The regioselectivity of transformations involving the oxetane core is dictated by the substitution pattern and the reaction conditions. As previously mentioned, nucleophilic attack generally occurs at the less hindered C2 or C4 positions, while electrophilically promoted reactions can favor attack at the more substituted C3 position. The presence of the 1-hydroxyethyl substituent at the C3 position introduces additional steric and electronic factors that can influence the regiochemical outcome of reactions involving the oxetane ring.

Applications of 1r 1 Oxetan 3 Yl Ethanol As a Versatile Chiral Building Block

Construction of Complex Organic Molecules

The dual functionality of (1R)-1-(Oxetan-3-yl)ethanol makes it an ideal starting point for constructing stereochemically rich and complex organic molecules. Its pre-defined stereochemistry allows for the synthesis of enantiomerically pure targets, a critical requirement in the development of pharmaceuticals and other biologically active compounds.

Synthesis of Chiral Heterocyclic Scaffolds (e.g., Piperazine (B1678402) Derivatives, Azetidines)

The oxetane (B1205548) moiety is increasingly valued in medicinal chemistry, and its incorporation into other key heterocyclic scaffolds like piperazines and azetidines is a prominent strategy. researchgate.net

Piperazine Derivatives: The piperazine ring is a ubiquitous feature in many centrally active pharmaceuticals. The synthesis of molecules such as 1-(oxetan-3-yl)piperazine (B1456795) showcases the combination of these two important pharmacophores. nih.gov While direct alkylation using this compound is one possible route, more common synthetic strategies involve converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) or oxidizing it to the corresponding ketone, oxetan-3-one. This ketone can then undergo reductive amination with piperazine to forge the C-N bond, yielding the desired oxetanyl-piperazine structure. The chirality from the starting alcohol can be relayed through subsequent transformations to produce enantiomerically enriched piperazine derivatives.

Azetidines: Azetidines, like oxetanes, are strained four-membered heterocycles that introduce desirable three-dimensional character into flat molecules. researchgate.net The synthesis of hybrid structures containing both an oxetane and an azetidine (B1206935) ring can be achieved using this compound as a chiral precursor. researchgate.netacs.org A plausible synthetic route involves the transformation of the chiral alcohol into a suitable intermediate, such as a 1,3-diol derivative, which can then undergo cyclization to form the azetidine ring. nih.gov Gold-catalyzed methods have also proven effective for constructing azetidin-3-ones from propargyl-containing precursors, a strategy that could be adapted for intermediates derived from this compound. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Accessible from Oxetane Precursors

| Scaffold Type | Key Intermediate from this compound | Synthetic Method | Reference |

|---|---|---|---|

| Piperazine Derivative | Oxetan-3-one | Reductive Amination | nih.gov |

| Azetidine Derivative | 1,3-Aminoalcohol or 1,3-Dihalide | Intramolecular Cyclization | nih.govresearchgate.net |

Enantioselective Access to Carbocyclic Systems (e.g., Cyclopropanes)

The construction of enantiomerically pure cyclopropanes is a significant challenge in organic synthesis, and chiral building blocks can play a crucial role in directing the stereochemical outcome. nih.gov While the direct use of this compound to control a cyclopropanation reaction is not extensively documented, its structural features suggest potential applications. The chiral hydroxyl group could, in principle, act as a directing group in metal-catalyzed cyclopropanation reactions, such as the Simmons-Smith reaction, by coordinating to the metal center and influencing the facial selectivity of the carbene addition to a nearby alkene.

Alternatively, the alcohol can be converted into a chiral auxiliary that is later removed. More established organocatalytic methods, employing chiral prolinol ethers, have been shown to produce cyclopropanes with excellent enantioselectivity through cascade Michael-alkylation reactions. nih.gov Although this represents a different approach, it underscores the value of chiral alcohols in developing asymmetric methodologies for carbocycle synthesis. The synthesis of densely substituted chiral cyclopropanes has also been achieved via diastereoselective reactions on pre-formed cyclopropene (B1174273) intermediates, a field where chiral precursors are essential. illinois.edu

Role in the Preparation of Advanced Synthetic Intermediates

Beyond its direct incorporation into final targets, this compound serves as a valuable precursor for advanced synthetic intermediates, which are then used in the later stages of complex molecule synthesis.

Building Blocks for Analogs of Bioactive Agents

The oxetane ring is recognized as a valuable motif in drug design, often used as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl groups. acs.orgresearchgate.net This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, and can favorably modulate the basicity of nearby amine groups. acs.orgresearchgate.net

This compound and its derivatives have been explicitly identified as building blocks in the synthesis of analogs for potent bioactive agents, including epidermal growth factor receptor (EGFR) inhibitors. beilstein-journals.org The introduction of the chiral oxetane-containing side chain can enhance binding affinity and optimize the pharmacokinetic profile of the drug candidate. The unique, rigid, and polar nature of the oxetane ring makes it an attractive tool for medicinal chemists exploring structure-activity relationships. researchgate.netutexas.edu

Precursors in Total Synthesis Endeavors

The total synthesis of complex natural products often relies on a strategy of assembling the target from smaller, stereochemically defined fragments. This compound is an ideal candidate for a "chiral pool" starting material in such endeavors. Its defined stereocenter and versatile functional groups allow it to be elaborated into more complex intermediates required for total synthesis.

A prominent example of an oxetane-containing natural product is the potent anticancer agent Paclitaxel (B517696) (Taxol®), where the four-membered ring is crucial for its biological activity. researchgate.net The synthesis of the Taxol core and its analogs often involves the challenging construction of this strained ring system. rsc.org Having access to a pre-formed, chiral oxetane building block like this compound can significantly streamline synthetic routes to such complex targets, avoiding difficult and often low-yielding ring-forming reactions at a later stage. utexas.edu While no published total synthesis has explicitly started from this compound to date, its potential as a precursor for segments of seco-labdane terpenoids or other oxetane-containing natural products is clear.

Contributions to Materials Science and Supramolecular Assembly

While the primary applications of this compound have been in organic and medicinal chemistry, the unique properties of the oxetane ring also lend themselves to the field of materials science. Oxetane-based monomers are valuable in the production of polymers through ring-opening polymerization. acs.org

This type of polymerization, often cationically initiated, can produce polyethers with distinct properties. Compared to polymers derived from acrylates, those from oxetanes can offer advantages such as reduced shrinkage during polymerization and insensitivity to oxygen. beilstein-journals.org Specifically, chiral oxetane monomers have been incorporated into cholesteric liquid crystal (Ch-LC) coatings. beilstein-journals.org The chirality of the monomer influences the helical structure of the liquid crystal, which in turn determines its optical properties, such as the color it reflects. beilstein-journals.org The ability to tune these properties by varying the chiral monomer makes this compound and related chiral oxetanes promising building blocks for advanced functional materials, including soft robotics, responsive surfaces, and photonic devices. beilstein-journals.org

Incorporation into Functional Molecular Systems

The primary application of this compound lies in its use as a chiral precursor for the synthesis of biologically active compounds, particularly in the field of medicinal chemistry. The defined stereochemistry at the alcohol-bearing carbon, coupled with the physicochemical properties imparted by the oxetane ring, makes it an attractive fragment for designing molecules with specific three-dimensional structures and improved pharmacological profiles.

One of the most notable applications of this chiral building block is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Several patents have cited the use of this compound in the synthesis of novel EGFR inhibitors, which are a class of targeted therapies used in the treatment of various cancers. chiralen.com The incorporation of the this compound moiety is intended to create new chemical entities with potent and selective inhibitory activity against EGFR.

The general strategy for incorporating this compound into these larger, more complex molecules involves utilizing the hydroxyl group for further chemical transformations. This can include etherification, esterification, or nucleophilic substitution reactions to connect the chiral fragment to a larger scaffold. The oxetane ring itself can influence properties such as solubility, metabolic stability, and cell permeability of the final compound.

While detailed public research on the specific performance of molecules derived from this compound is limited, the recurring appearance of this building block in the patent literature for EGFR inhibitors underscores its importance in the design of next-generation therapeutic agents.

Table 1: Patent Examples Citing this compound in the Synthesis of EGFR Inhibitors

| Patent Number | Year | Title/Focus of Patent |

| WO-2024059169-A1 | 2022 | Egfr inhibitors |

| TW-202404590-A | 2022 | Egfr inhibitors |

| WO-2023196283-A1 | 2022 | Egfr inhibitors |

| Data sourced from multiple references. chiralen.com |

Design of Functional Organic Materials

The application of this compound in the design of functional organic materials is a less explored area compared to its use in medicinal chemistry. However, the unique structural features of the molecule suggest potential for its use in creating novel materials with specific properties.

The chirality of this compound makes it a candidate for the synthesis of chiral liquid crystals. The introduction of a chiral center into a liquid crystalline molecule can induce the formation of helical superstructures, leading to materials with unique optical properties, such as selective reflection of light. The oxetane ring could also influence the mesophase behavior and thermal stability of such materials.

Furthermore, the hydroxyl group of this compound provides a handle for polymerization. It could be used as a monomer or a chain transfer agent in the synthesis of polymers with pendant oxetane groups. The strained oxetane ring in these polymers could be opened under certain conditions (e.g., acid catalysis) to create cross-linked networks or to modify the polymer properties post-synthesis. While there is research on energetic polymers derived from other oxetane derivatives, specific studies on polymers from this compound are not widely reported in publicly available literature. uni-muenchen.de

The development of functional organic materials from this compound remains a field with significant potential for future research, leveraging the compound's chirality and the reactivity of its functional groups to design materials with tailored optical, thermal, and mechanical properties.

Future Prospects and Emerging Research Frontiers for 1r 1 Oxetan 3 Yl Ethanol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally benign and sustainable methods for the synthesis of (1R)-1-(Oxetan-3-yl)ethanol is a key area of current research. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Modern approaches are shifting towards catalytic and biocatalytic methods that offer higher atom economy, milder conditions, and reduced environmental impact. magtech.com.cn

One of the most promising green strategies is the use of biocatalysis. The enzymatic kinetic resolution of racemic 1-(oxetan-3-yl)ethanol is an effective method to obtain the desired (1R)-enantiomer. Lipases are particularly well-suited for this purpose, catalyzing the enantioselective acylation of the alcohol. For instance, lipases such as Candida antarctica lipase (B570770) B (Novozym 435) have shown high efficiency in the kinetic resolution of various secondary alcohols, a principle that is applicable to the synthesis of this compound. nih.govrsc.org The key advantage of this method is the high enantioselectivity achieved under mild, aqueous conditions.

Another sustainable approach involves the asymmetric reduction of the corresponding ketone, 3-acetyloxetane. Biocatalytic reduction using whole-cell systems or isolated enzymes (ketoreductases) offers a direct route to the chiral alcohol. These enzymatic reductions often utilize renewable resources and operate at ambient temperature and pressure, significantly reducing the energy consumption of the process.

Furthermore, the use of green solvents, such as water or ethanol, in catalytic asymmetric synthesis is being explored. organic-chemistry.org For example, rhodium-catalyzed asymmetric conjugate arylation has been successfully performed in ethanol, demonstrating the feasibility of using environmentally friendly solvents in the synthesis of chiral molecules. organic-chemistry.org The development of catalysts that are stable and active in such solvents is a crucial step towards fully sustainable synthetic processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The quest for highly efficient and selective catalysts for the synthesis of this compound is a major driving force in current research. The focus is on developing catalytic systems that can achieve high enantioselectivity, turnover numbers, and operate under mild conditions.

A significant area of development is in transition metal catalysis. Chiral iridium and rhodium complexes have emerged as powerful catalysts for the asymmetric synthesis of chiral alcohols. For instance, iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones is a highly effective method. organic-chemistry.org Iridium complexes bearing chiral ligands can mediate the transfer of hydrogen from a simple hydrogen source, such as isopropanol (B130326) or formic acid, to 3-acetyloxetane, yielding this compound with high enantiomeric excess. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity.

Organocatalysis represents another rapidly advancing frontier. Chiral phosphoric acids and their derivatives have been successfully employed in the desymmetrization of oxetanes, highlighting their potential for the enantioselective synthesis of complex molecules containing the oxetane (B1205548) motif. organic-chemistry.org These metal-free catalysts are often more stable, less toxic, and more readily available than their transition metal counterparts, making them attractive for large-scale synthesis.

The development of bifunctional catalysts, which contain both a catalytic site and a recognition site, is also a promising strategy. These catalysts can achieve high levels of stereocontrol by organizing the substrates in a well-defined transition state. While specific examples for the synthesis of this compound are still emerging, the principles have been successfully demonstrated in related systems.

| Catalyst Type | Precursor | Reaction Type | Key Advantages |

| Lipases (e.g., Novozym 435) | Racemic 1-(oxetan-3-yl)ethanol | Kinetic Resolution | High enantioselectivity, mild conditions, green solvent (water) |

| Ketoreductases | 3-Acetyloxetane | Asymmetric Reduction | High enantioselectivity, renewable resources, ambient conditions |

| Chiral Iridium Complexes | 3-Acetyloxetane | Asymmetric Transfer Hydrogenation | High turnover numbers, excellent enantioselectivity |

| Chiral Rhodium Complexes | 3-Acetyloxetane | Asymmetric Hydrogenation | High efficiency and enantioselectivity |

| Chiral Phosphoric Acids | Substituted Oxetanes | Asymmetric Desymmetrization | Metal-free, stable, readily available |

Expansion into Uncharted Reactivity Landscapes

Beyond its synthesis, the exploration of the novel reactivity of this compound is crucial for expanding its applications. The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, providing a gateway to a diverse range of functionalized molecules. beilstein-journals.orgradtech.org

A key area of investigation is the development of stereospecific ring-opening reactions. By controlling the stereochemistry of the ring-opening process, it is possible to generate new chiral building blocks with defined stereocenters. For example, the reaction of this compound with various nucleophiles under Lewis or Brønsted acid catalysis can lead to the formation of chiral 1,3-diols and their derivatives. The regioselectivity of these reactions is often influenced by the nature of the catalyst and the nucleophile, offering a handle to control the outcome of the transformation.

The functionalization of the hydroxyl group of this compound also opens up new avenues for derivatization. Standard transformations such as esterification, etherification, and conversion to leaving groups can be employed to attach this chiral motif to other molecules of interest, including pharmaceuticals and polymers. The interplay between the reactivity of the hydroxyl group and the oxetane ring is an area that warrants further investigation.

Synergistic Approaches Combining Synthetic and Computational Strategies

The integration of computational chemistry with experimental synthesis is becoming an indispensable tool in modern chemical research. This synergistic approach allows for a deeper understanding of reaction mechanisms, the rational design of new catalysts, and the prediction of reaction outcomes. rsc.org

Density Functional Theory (DFT) calculations are increasingly being used to elucidate the transition states of catalytic reactions involved in the synthesis of chiral oxetanes. researchgate.net By modeling the interaction between the catalyst, substrate, and reagents, researchers can gain insights into the origins of enantioselectivity. nsf.gov This knowledge can then be used to design more effective catalysts with improved stereocontrol. For example, DFT studies can help to rationalize the observed stereochemical outcomes in the asymmetric reduction of 3-acetyloxetane or the kinetic resolution of the corresponding alcohol.

Computational screening of virtual catalyst libraries is another powerful application of this synergistic approach. By evaluating the predicted performance of a large number of potential catalysts in silico, researchers can prioritize the most promising candidates for experimental validation. This can significantly accelerate the discovery of new and improved catalytic systems for the synthesis of this compound.

Furthermore, computational methods can be employed to predict the reactivity of this compound in various chemical transformations. By calculating reaction energy profiles and identifying potential reaction pathways, these studies can guide the exploration of its uncharted reactivity and suggest new synthetic applications for this versatile building block. The combination of experimental and computational investigations will undoubtedly play a pivotal role in shaping the future of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(Oxetan-3-yl)ethanol with high enantiomeric purity?

- Methodology : Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is a common approach for enantioselective synthesis of secondary alcohols. For oxetane-containing substrates, protecting group strategies may be required to prevent ring-opening during reduction . Asymmetric transfer hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can further enhance enantiomeric excess (ee) .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid oxetane ring destabilization. Purification via chiral HPLC or crystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm structure and stereochemistry. The oxetane ring protons (δ 4.5–5.0 ppm) and chiral center protons (δ 1.2–1.5 ppm) are diagnostic .

- IR : Hydroxyl stretch (3200–3600 cm) and oxetane C-O-C asymmetric vibrations (~980 cm) .

- X-ray Crystallography : SHELXL software (via single-crystal diffraction) resolves absolute configuration and intramolecular interactions .

Q. How does the oxetane ring influence the compound’s physical properties?

- Data : The oxetane ring increases rigidity compared to linear ethers, affecting solubility (moderate in polar solvents like water, high in DMSO) and boiling/melting points .

- Contradictions : Some studies report lower solubility in water due to steric hindrance from the oxetane, while others note improved solubility via hydrogen bonding with the hydroxyl group. This discrepancy may arise from crystallinity differences in samples .

Advanced Research Questions

Q. What computational strategies predict the stereoelectronic effects of this compound in enzyme binding?

- Methodology :

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the hydroxyl group .

- Molecular Docking : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina. The oxetane’s angle strain may enhance binding affinity via van der Waals contacts .

Q. How can contradictions in reported reactivity data (e.g., oxidation rates) be resolved?

- Case Study : Disparate oxidation rates using Jones reagent (CrO/HSO) vs. TEMPO/NaOCl may stem from steric shielding of the hydroxyl group by the oxetane.

- Resolution :

- Kinetic Studies : Compare reaction rates under standardized conditions.

- Isotopic Labeling : Use O tracing to track oxidation pathways .

- Recommendation : Re-evaluate solvent effects (polar aprotic vs. protic) and steric parameters via Hammett plots .

Q. What strategies improve the stability of this compound under acidic/basic conditions?

- Mechanistic Insight : The oxetane ring is prone to acid-catalyzed ring-opening. Stabilization methods include:

- Protecting Groups : Acetylation of the hydroxyl group reduces nucleophilicity and ring strain .

- Buffered Conditions : Maintain pH 6–8 during reactions to minimize degradation .

- Analytical Validation : Monitor stability via LC-MS and H NMR over time .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.